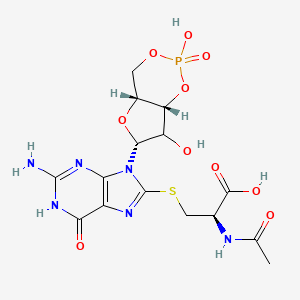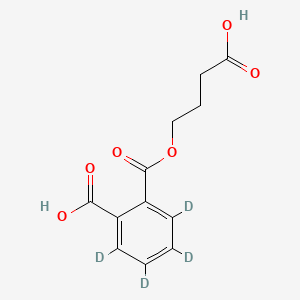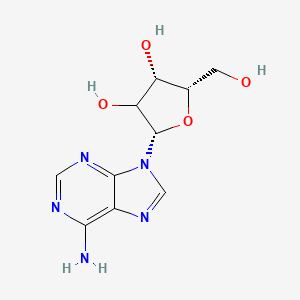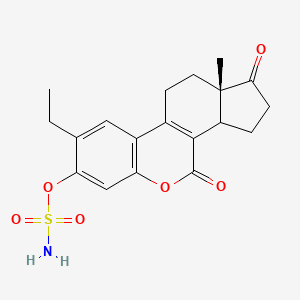
Ipalbine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ipalbine is a hexahydroindolizine alkaloid that can be isolated from the plant Ipomoea alba L. This compound is known for its unique structural features and biological activities. It is a part of the indolizidine alkaloid family, which is known for its diverse range of biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ipalbine involves several steps. One of the key steps is the conversion of pyroglutamic acid into the corresponding alcohol. This is followed by the treatment with p-toluenesulfonyl chloride to give the tosylate, which is then coupled with a higher-order cuprate reagent to afford the desired olefinic amide. The preparation of the bromide as an N-substituent involves condensation with paraformaldehyde, reduction of the ester with diisobutylaluminum hydride, and bromination of the resulting alcohol with carbon tetrabromide and triphenylphosphine .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate modifications to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Ipalbine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives for further study.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include p-toluenesulfonyl chloride, diisobutylaluminum hydride, carbon tetrabromide, and triphenylphosphine. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, the reaction with p-toluenesulfonyl chloride yields a tosylate, while the reaction with diisobutylaluminum hydride results in the reduction of an ester to an alcohol .
Wissenschaftliche Forschungsanwendungen
Ipalbine has several scientific research applications due to its biological activities. It has been studied for its potential use as an analgesic, showing non-addictive analgesic activity in animal models. Additionally, this compound has shown inhibitory effects on the respiratory burst of leukocytes and scavenged oxygen-free radicals . These properties make it a valuable compound for research in the fields of chemistry, biology, and medicine.
Wirkmechanismus
The mechanism of action of Ipalbine involves its interaction with specific molecular targets and pathways. It is known to exhibit analgesic activity that is not antagonized by naloxone, indicating that it may act on non-opioid pathways. Additionally, its inhibitory effects on the respiratory burst of leukocytes suggest that it may interfere with cellular signaling pathways involved in inflammation and immune response .
Vergleich Mit ähnlichen Verbindungen
Ipalbine is similar to other indolizidine alkaloids, such as ipalbidine. it is unique in its specific structural features and biological activities. While ipalbidine also exhibits analgesic activity, this compound’s non-addictive nature and its effects on leukocytes make it distinct. Other similar compounds include various indole derivatives, which also show a range of biological activities .
Conclusion
This compound is a fascinating compound with a range of biological activities and potential applications in scientific research. Its unique structural features and diverse reactivity make it a valuable subject for further study in the fields of chemistry, biology, and medicine.
Eigenschaften
Molekularformel |
C21H29NO6 |
|---|---|
Molekulargewicht |
391.5 g/mol |
IUPAC-Name |
(2S,3R,4S,5S,6R)-2-[4-[(8aS)-7-methyl-1,2,3,5,8,8a-hexahydroindolizin-6-yl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C21H29NO6/c1-12-9-14-3-2-8-22(14)10-16(12)13-4-6-15(7-5-13)27-21-20(26)19(25)18(24)17(11-23)28-21/h4-7,14,17-21,23-26H,2-3,8-11H2,1H3/t14-,17+,18+,19-,20+,21+/m0/s1 |
InChI-Schlüssel |
QUYDWYUNUYQKBM-OYQCXUJZSA-N |
Isomerische SMILES |
CC1=C(CN2CCC[C@H]2C1)C3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Kanonische SMILES |
CC1=C(CN2CCCC2C1)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



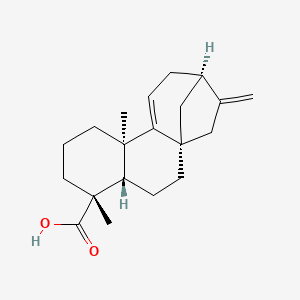
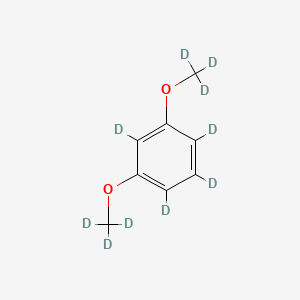
![(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]pentanediamide](/img/structure/B15139291.png)
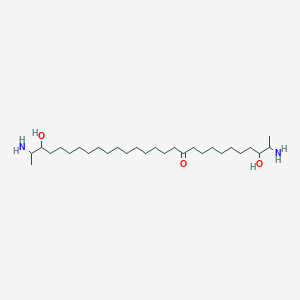
![3-[(3,5-Dibromo-4-butoxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one](/img/structure/B15139307.png)

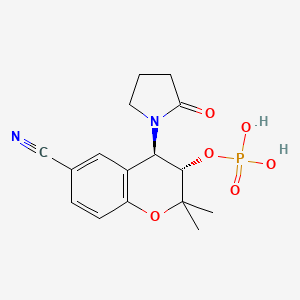
![cyclo[N(Me)Ala-Phe-D-Trp-Lys-Thr-Phe]](/img/structure/B15139324.png)

